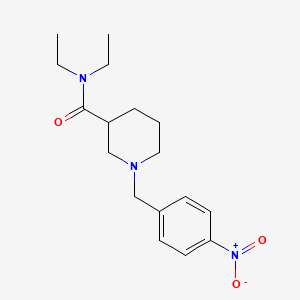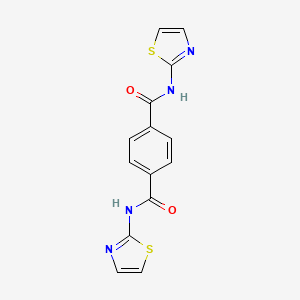![molecular formula C20H24N2O5S B5012207 N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5012207.png)
N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, commonly known as ADMP, is a chemical compound used in scientific research. It is a glycine receptor antagonist that has been found to have potential applications in the treatment of chronic pain and epilepsy.
Aplicaciones Científicas De Investigación
ADMP has been found to have potential applications in the treatment of chronic pain and epilepsy. Studies have shown that ADMP can block glycine receptors, which are involved in pain transmission and seizure activity. In animal models, ADMP has been found to reduce pain sensitivity and prevent seizures. ADMP has also been studied for its potential use in the treatment of alcohol withdrawal symptoms.
Mecanismo De Acción
ADMP works by blocking glycine receptors, which are located in the central nervous system and are involved in pain transmission and seizure activity. Glycine receptors are ion channels that allow chloride ions to flow into neurons, which inhibits their activity. By blocking glycine receptors, ADMP reduces the inhibitory effect of glycine on neurons, leading to increased neuronal activity.
Biochemical and Physiological Effects:
ADMP has been found to have several biochemical and physiological effects. Studies have shown that ADMP can reduce pain sensitivity and prevent seizures in animal models. ADMP has also been shown to have anxiolytic and sedative effects. In addition, ADMP has been found to reduce alcohol consumption in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ADMP in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it a useful tool for studying the role of glycine receptors in pain transmission and seizure activity. However, one limitation of using ADMP is that it is not selective for glycine receptors and can also affect other ion channels. This can make it difficult to interpret the results of experiments using ADMP.
Direcciones Futuras
There are several future directions for research on ADMP. One area of interest is the development of more selective glycine receptor antagonists. This would allow for more precise studies of the role of glycine receptors in pain transmission and seizure activity. Another area of interest is the potential use of ADMP in the treatment of alcohol use disorders. Further studies are needed to determine the safety and efficacy of ADMP in humans for this indication. Finally, more research is needed to understand the long-term effects of ADMP on the central nervous system.
Métodos De Síntesis
ADMP can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with allylamine to form an imine intermediate. This intermediate is then reacted with 4-methylphenylmagnesium bromide to form the corresponding secondary amine. The final step involves the reaction of this secondary amine with 3,4-dimethoxyphenylsulfonyl chloride to form ADMP.
Propiedades
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-12-21-20(23)14-22(16-8-6-15(2)7-9-16)28(24,25)17-10-11-18(26-3)19(13-17)27-4/h5-11,13H,1,12,14H2,2-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHPHRBPQZMVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate](/img/structure/B5012124.png)
![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012142.png)




![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,4-dimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5012190.png)
![4-allyl-2-methoxy-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5012193.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5012198.png)


![2-[4-(4-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5012221.png)
